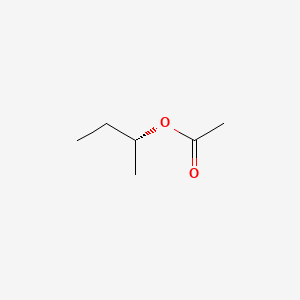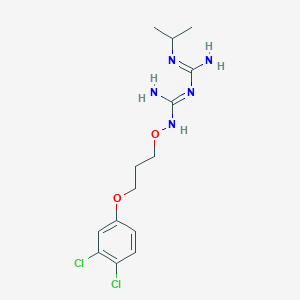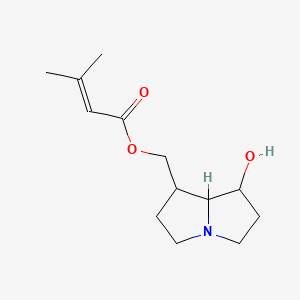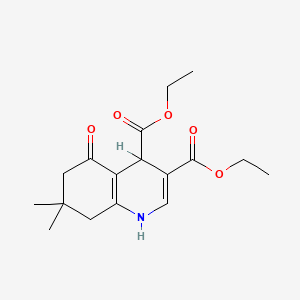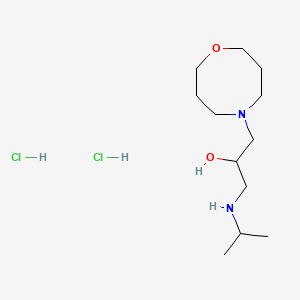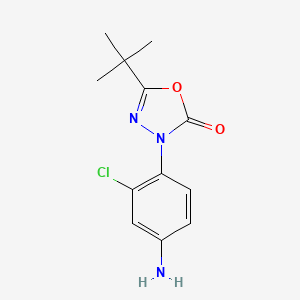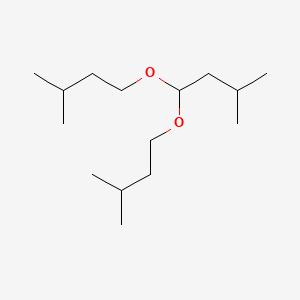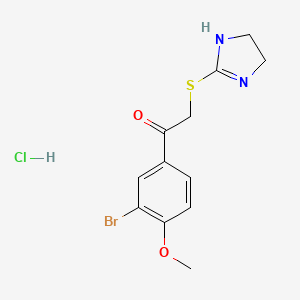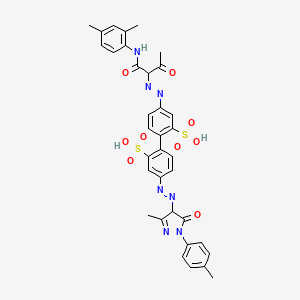
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- is a chemical compound with the molecular formula C14H19NO5S and a monoisotopic mass of 313.09839389 . This compound is known for its unique structure, which includes a pyrrolidinone ring substituted with ethoxy groups and a phenylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- involves several steps. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of ethoxy groups at the 3 and 5 positions. The phenylsulfonyl group is then added to the 1 position of the pyrrolidinone ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidinone derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- can be compared with other similar compounds, such as:
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, cis-: This isomer differs in the spatial arrangement of the substituents, leading to different chemical and biological properties.
2-Pyrrolidinone, 3,5-diethoxy-1-(methylsulfonyl)-: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, resulting in different reactivity and applications.
2-Pyrrolidinone, 3,5-dimethoxy-1-(phenylsulfonyl)-:
The uniqueness of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
120256-74-8 |
|---|---|
Molekularformel |
C14H19NO5S |
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
(3R,5R)-1-(benzenesulfonyl)-3,5-diethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO5S/c1-3-19-12-10-13(20-4-2)15(14(12)16)21(17,18)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
KDNRJXBCWHXSCW-CHWSQXEVSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@H](N(C1=O)S(=O)(=O)C2=CC=CC=C2)OCC |
Kanonische SMILES |
CCOC1CC(N(C1=O)S(=O)(=O)C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)
